

natural vs anthropogenic sources of PM-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PM-1

Cat. No.: B15597331

[Get Quote](#)

An In-depth Technical Guide to the Sources of Particulate Matter (**PM-1**)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Submicron particulate matter (**PM-1**), defined as particles with an aerodynamic diameter of less than 1 micrometer, represents a critical area of study in environmental science and public health. Due to their small size, these particles can penetrate deep into the respiratory system, cross into the bloodstream, and exert systemic toxicological effects.^[1] Understanding the origins of **PM-1** is paramount for developing effective mitigation strategies and for researchers in drug development to comprehend the environmental triggers of respiratory and cardiovascular diseases.^{[2][3]} This guide provides a technical overview of the natural and anthropogenic sources of **PM-1**, details the experimental protocols used for their characterization and apportionment, and illustrates the key biological pathways affected by their exposure.

Sources of PM-1: A Dichotomy of Origins

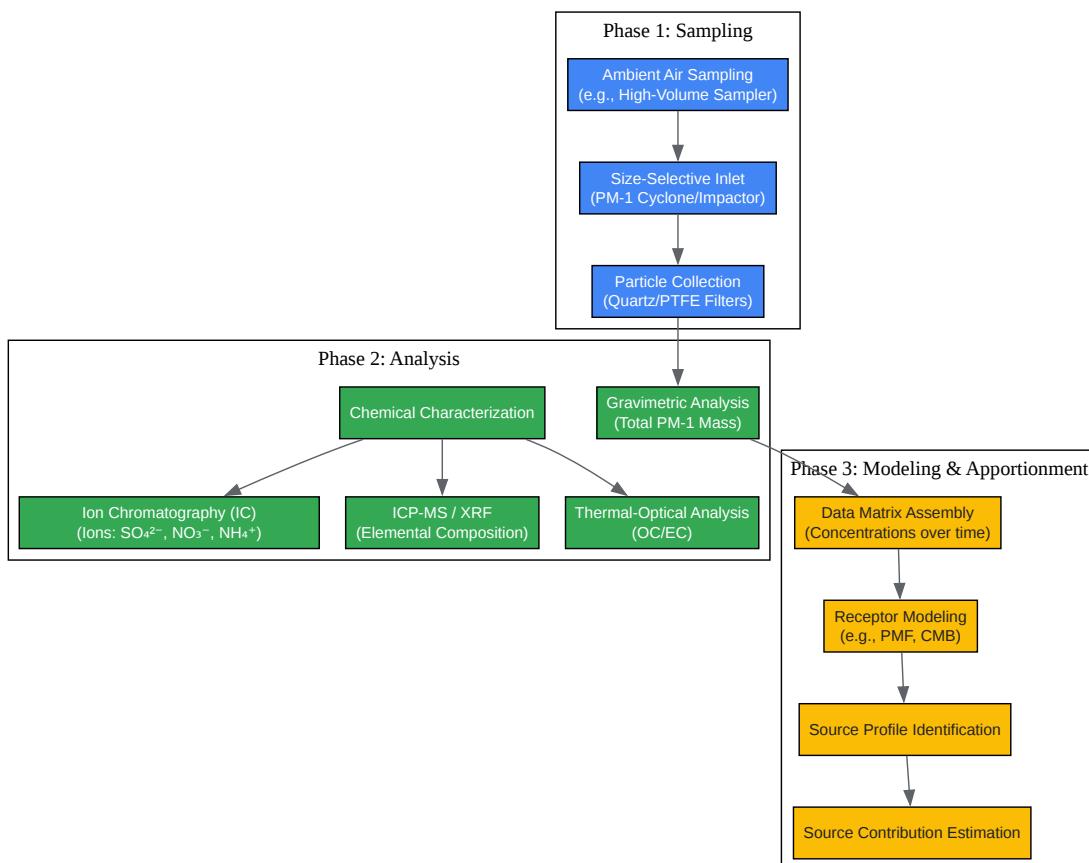
PM-1 in the atmosphere originates from a complex mixture of natural and anthropogenic sources. These sources are further classified as primary, where particles are emitted directly, or secondary, where particles are formed in the atmosphere through chemical reactions of precursor gases.^{[4][5]} Anthropogenic activities are widely considered the dominant contributor to **PM-1** concentrations in urban and industrial areas.^{[6][7]}

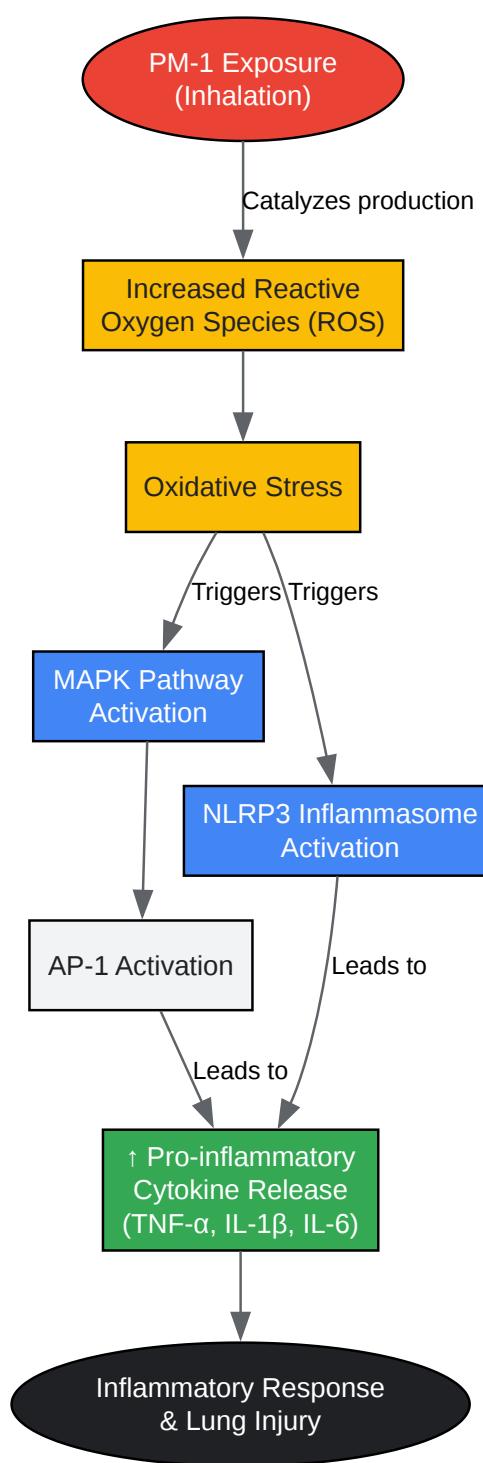
Natural Sources

Natural sources contribute to the background levels of atmospheric **PM-1**. While often overshadowed by human-made pollution, their contributions can be significant in specific regions or during certain events.

- Primary Natural Sources:
 - Sea Salt Spray: Oceanic wave action releases fine sea salt particles into the atmosphere.
[\[8\]](#)
 - Mineral Dust: Wind erosion of arid and semi-arid soils can suspend fine dust particles.
While much of this is in larger fractions, a portion falls within the **PM-1** range.[\[8\]](#)
 - Volcanic Eruptions: Volcanoes emit large quantities of ash and sulfate particles directly into the atmosphere.
 - Biogenic Particles: This category includes pollen, fungal spores, and fragments of vegetation.
[\[8\]](#)
- Secondary Natural Sources:
 - Sulfates from Volcanic SO₂: Sulfur dioxide (SO₂) emitted from volcanoes can oxidize in the atmosphere to form sulfate aerosols.
[\[9\]](#)
 - Organic Aerosols from Biogenic VOCs: Vegetation releases volatile organic compounds (VOCs), such as terpenes, which can undergo oxidation to form secondary organic aerosols (SOA).
[\[9\]](#)

Anthropogenic Sources


Anthropogenic, or human-caused, sources are the primary drivers of high **PM-1** concentrations in populated areas.


- Primary Anthropogenic Sources:
 - Combustion Processes: The incomplete combustion of fossil fuels (in vehicles and power plants) and biomass (for heating and agriculture) is a major source of primary **PM-1**,

including black carbon (BC) and organic carbon (OC).[\[3\]](#)[\[4\]](#)[\[10\]](#) Road transport is a particularly significant contributor, releasing particles from exhaust, brake wear, and tire wear.[\[6\]](#)[\[11\]](#)

- Industrial Processes: Activities such as mining, smelting, and manufacturing release fine particles into the air.[\[4\]](#)[\[7\]](#)
- Dust Resuspension: Road dust, construction dust, and agricultural dust can be resuspended by traffic and wind.[\[4\]](#)[\[12\]](#)
- Secondary Anthropogenic Sources:
 - Formation from Precursor Gases: This is a dominant pathway for **PM-1** formation. Gaseous pollutants from traffic, industry, and agriculture undergo chemical transformation in the atmosphere.[\[4\]](#)[\[13\]](#)
 - Sulfur Dioxide (SO₂), mainly from fossil fuel combustion, forms sulfate (SO₄²⁻) particles.[\[13\]](#)
 - Nitrogen Oxides (NO_x), from high-temperature combustion, form nitrate (NO₃⁻) particles.[\[13\]](#)
 - Ammonia (NH₃), primarily from agriculture, reacts with sulfates and nitrates to form ammonium (NH₄⁺) salts, such as ammonium sulfate and ammonium nitrate.[\[9\]](#)[\[13\]](#)
 - Anthropogenic VOCs from sources like vehicle exhaust and industrial solvents contribute to the formation of SOA.

The diagram below illustrates the classification and interplay of these sources.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Influence of PM1 exposure on total and cause-specific respiratory diseases: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological Effects of Air Pollution: Particulate Matter, Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Particulate Matter (PM) Sources | Valley Air District [ww2.valleyair.org]
- 5. deq.utah.gov [deq.utah.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural sources of particulate matter | Stats NZ [stats.govt.nz]
- 9. Particulate matter - Wikipedia [en.wikipedia.org]
- 10. oizom.com [oizom.com]
- 11. gov.uk [gov.uk]
- 12. aaqr.org [aaqr.org]
- 13. Particulate Matter Formation → Term [pollution.sustainability-directory.com]
- To cite this document: BenchChem. [natural vs anthropogenic sources of PM-1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15597331#natural-vs-anthropogenic-sources-of-pm-1\]](https://www.benchchem.com/product/b15597331#natural-vs-anthropogenic-sources-of-pm-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com